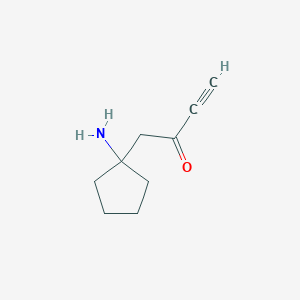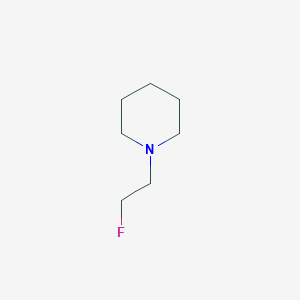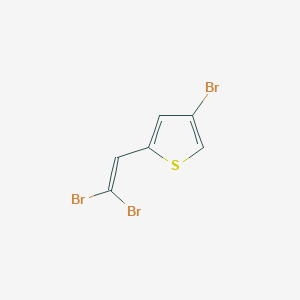![molecular formula C17H29NO3 B13172836 tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-4'-yl}carbamate](/img/structure/B13172836.png)
tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-4'-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{3-oxaspiro[bicyclo[510]octane-4,1’-cyclohexane]-4’-yl}carbamate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-4’-yl}carbamate typically involves multiple steps. One common synthetic route includes the formation of the spirocyclic core followed by the introduction of the tert-butyl carbamate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-4’-yl}carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-4’-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biology, this compound may be used in the study of enzyme interactions and protein-ligand binding due to its specific functional groups and structural features.
Medicine
In medicine, tert-Butyl N-{3-oxaspiro[bicyclo[51
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-4’-yl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-5’-yl}carbamate
- tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-6’-yl}carbamate
Uniqueness
tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-4’-yl}carbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications that require specific molecular interactions and stability.
Properties
Molecular Formula |
C17H29NO3 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
tert-butyl N-spiro[3-oxabicyclo[5.1.0]octane-4,4'-cyclohexane]-1'-ylcarbamate |
InChI |
InChI=1S/C17H29NO3/c1-16(2,3)21-15(19)18-14-5-8-17(9-6-14)7-4-12-10-13(12)11-20-17/h12-14H,4-11H2,1-3H3,(H,18,19) |
InChI Key |
MSUAWOFPOITNML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CC1)CCC3CC3CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-5-[(methylamino)methyl]-1H-imidazole-2-carbonitrile](/img/structure/B13172755.png)
![3-{[(Pyridin-3-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13172759.png)

![5-Amino-1-[(benzyloxy)methyl]-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B13172770.png)
![[1-(Chloromethyl)cyclohexyl]benzene](/img/structure/B13172778.png)
![5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B13172786.png)
![1-[(Benzylamino)methyl]-4,4-difluorocyclohexan-1-ol](/img/structure/B13172787.png)

![3-{Bicyclo[2.2.2]octan-2-yl}-3-methyloxirane-2-carbonitrile](/img/structure/B13172809.png)
![2-Chloro-1-[2,5-dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B13172816.png)



